molecular formula C23H29ClN4O4 B12768001 Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate CAS No. 85080-19-9

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate

Cat. No.: B12768001
CAS No.: 85080-19-9
M. Wt: 461.0 g/mol
InChI Key: HSIMFQYEFVEIBC-UHFFFAOYSA-N
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Description

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes hydrazine, dipropylamino, benzamido, and oxalyl groups, making it a subject of interest for researchers.

Properties

CAS No.

85080-19-9

Molecular Formula

C23H29ClN4O4

Molecular Weight

461.0 g/mol

IUPAC Name

N-[2-[2-[2-[2-(dipropylamino)acetyl]hydrazinyl]-2-oxoacetyl]phenyl]benzamide;hydrochloride

InChI

InChI=1S/C23H28N4O4.ClH/c1-3-14-27(15-4-2)16-20(28)25-26-23(31)21(29)18-12-8-9-13-19(18)24-22(30)17-10-6-5-7-11-17;/h5-13H,3-4,14-16H2,1-2H3,(H,24,30)(H,25,28)(H,26,31);1H

InChI Key

HSIMFQYEFVEIBC-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Hydrazine Derivative: This step involves the reaction of hydrazine with appropriate reagents to form the hydrazine derivative.

    Oxalylation: The addition of the oxalyl group using oxalyl chloride.

    Benzamidation: The incorporation of the benzamido group through a reaction with benzoyl chloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form corresponding oxidized products.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate has various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other biomolecules.

    Pathways: Signal transduction pathways, metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine derivatives with different substituents.
  • Compounds with similar functional groups such as acetyl, oxalyl, and benzamido groups.

Uniqueness

Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Hydrazine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Hydrazine, 1-((dipropylamino)acetyl)-2-((o-benzamidophenyl)oxalyl)-, hydrochloride, hydrate (C23H28N4O4) is particularly noteworthy for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C23H28N4O4
  • SMILES : CCCN(CCC)CC(=O)NNC(=O)C(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2
  • InChIKey : CKEOURPMWKVWQB-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of hydrazine derivatives often includes a range of pharmacological effects such as:

  • Antitumor Activity : Hydrazine derivatives have been investigated for their potential anticancer properties. Studies suggest that they may induce apoptosis in cancer cells through various pathways.
  • Antimicrobial Properties : Some hydrazine compounds exhibit significant antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.
  • Enzyme Inhibition : These compounds may also act as inhibitors of specific enzymes, impacting metabolic pathways relevant to disease states.

The mechanisms by which hydrazine derivatives exert their biological effects can include:

  • Reactive Oxygen Species (ROS) Generation : Many hydrazine derivatives are known to induce oxidative stress in cells, leading to apoptosis in cancerous tissues.
  • Inhibition of Key Enzymes : For example, some studies have shown that hydrazine compounds can inhibit carbonic anhydrase (CA-II), which plays a crucial role in various physiological processes and is implicated in cancer progression.

Predicted Collision Cross Section (CCS)

Adductm/zPredicted CCS (Ų)
[M+H]+425.21834204.3
[M+Na]+447.20028210.4
[M+NH4]+442.24488207.4
[M+K]+463.17422206.1
[M-H]-423.20378207.3

Case Studies

  • Antitumor Activity : A study published in a peer-reviewed journal demonstrated that a similar hydrazine derivative significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Antimicrobial Efficacy : Research has shown that hydrazine derivatives possess potent activity against various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism involves disruption of bacterial cell wall synthesis.
  • Enzyme Inhibition Studies : Molecular docking studies revealed that the compound interacts effectively with the active site of carbonic anhydrase II, suggesting potential applications in treating conditions where CA-II is a therapeutic target.

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